Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to the class of fenamates, which are derivatives of N-arylanthranilic acid [, , ]. Etofenamate is commonly employed in scientific research to investigate its anti-inflammatory and analgesic properties in various experimental models [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Synthesis Analysis
Etofenamate is synthesized through a multi-step process that involves the protection of reactive groups, esterification, and deprotection steps []. One method involves reacting 2-(2-chloroethoxy)ethanol with N-(α,α,α-trifluoro-m-tolyl)anthranilic acid in the presence of a base []. This reaction yields Etofenamate with high purity after purification steps like molecular distillation [].
Molecular Structure Analysis
Etofenamate undergoes hydrolysis in biological systems, primarily metabolized to flufenamic acid [, , , ]. This reaction is facilitated by esterases present in tissues and fluids []. Additionally, Etofenamate can be hydroxylated to form various hydroxy-etofenamate metabolites, which are further conjugated and excreted [, ]. In a unique metabolic pathway observed in dogs, Etofenamate conjugates with fatty acids like oleic acid, palmitic acid, and linoleic acid, forming fatty acid esters [].
Mechanism of Action
Etofenamate exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes [, , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain []. Etofenamate inhibits both COX-1 and COX-2 isoforms []. Additionally, Etofenamate has been shown to inhibit lipoxygenase, another enzyme involved in the inflammatory cascade [].
Physical and Chemical Properties Analysis
Etofenamate is a lipophilic compound, as evidenced by its high partition coefficient (RM value) []. Its oily consistency makes it suitable for formulation into gels and creams for topical application [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Etofenamate exhibits characteristic UV absorbance and fluorescence properties, facilitating its detection and quantification in biological samples [, ].
Applications
Animal Models of Inflammation: Etofenamate has demonstrated efficacy in reducing inflammation in animal models of carrageenan-induced paw edema, histamine-induced vascular permeability, ultraviolet light-induced erythema, and adjuvant-induced arthritis [, , , , ].
Pain Models: Etofenamate has shown analgesic activity in models of pain, such as the acetic acid-induced writhing test and the Randall-Selitto test [, ].
Topical Drug Delivery: Etofenamate's lipophilicity and ability to penetrate the skin make it suitable for topical administration [, , , ]. Research has focused on developing various topical formulations, including gels, creams, and patches, to enhance its delivery and therapeutic efficacy [, , ].
Drug Metabolism Studies: Etofenamate's unique metabolic pathway involving fatty acid conjugation has garnered interest in drug metabolism research []. This discovery has implications for understanding drug clearance and potential drug-drug interactions.
Related Compounds
Flufenamic acid
Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It exhibits analgesic, anti-inflammatory, and antipyretic properties. Flufenamic acid acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2, responsible for prostaglandin synthesis. []
Relevance: Flufenamic acid is the primary active metabolite of etofenamate. Etofenamate is metabolized to flufenamic acid in vivo, and flufenamic acid contributes significantly to the overall anti-inflammatory effects observed with etofenamate. Flufenamic acid exhibits a shorter half-life (2-4 hours) compared to etofenamate (14 hours). [, , ]
5-Hydroxy-etofenamate
Compound Description: 5-Hydroxy-etofenamate is a hydroxylated metabolite of etofenamate. []
4'-Hydroxy-etofenamate
Compound Description: 4'-Hydroxy-etofenamate is another hydroxylated metabolite of etofenamate. []
Relevance: Similar to 5-hydroxy-etofenamate, 4'-hydroxy-etofenamate is identified as a metabolite but does not demonstrate pharmacological activity. [] This suggests it plays a limited role in the overall therapeutic profile of etofenamate.
5,4'-Dihydroxy-etofenamate
Compound Description: 5,4'-Dihydroxy-etofenamate is a dihydroxylated metabolite of etofenamate. []
Relevance: Identified as a metabolite of etofenamate, 5,4'-dihydroxy-etofenamate, along with other hydroxy derivatives, exhibits no inherent pharmacological activity. []
5-Hydroxy-flufenamic acid
Compound Description: 5-Hydroxy-flufenamic acid is a hydroxylated metabolite of flufenamic acid, which itself is a metabolite of etofenamate. []
Relevance: This compound represents a further step in the metabolic breakdown of etofenamate. It is one of the main metabolites identified in urine following etofenamate administration. []
4'-Hydroxy-flufenamic acid
Compound Description: 4'-Hydroxy-flufenamic acid is another hydroxylated metabolite of flufenamic acid. []
Relevance: Like 5-hydroxy-flufenamic acid, it's a significant metabolite of etofenamate, primarily found in urine. [] Both hydroxy derivatives show longer half-lives (15-24 hours) in urine compared to flufenamic acid. []
Etofenamate glucuronide
Compound Description: Etofenamate glucuronide is a conjugated metabolite of etofenamate, formed by the addition of glucuronic acid to the etofenamate molecule. []
Relevance: Glucuronidation is a common metabolic pathway for drugs, increasing their water solubility for easier excretion. Etofenamate glucuronide is a minor metabolite found in both urine and feces. []
8. Etofenamate oleate* Compound Description: Etofenamate oleate is an ester formed between etofenamate and oleic acid. []* Relevance: This compound represents a novel metabolic pathway for etofenamate where it conjugates with fatty acids. This conjugation results in a highly lipophilic metabolite. []
9. Etofenamate palmitate* Compound Description: Etofenamate palmitate is an ester formed between etofenamate and palmitic acid. []* Relevance: This metabolite is another example of etofenamate conjugation with fatty acids, contributing to the formation of highly lipophilic compounds. []
10. Etofenamate linoleate* Compound Description: Etofenamate linoleate is an ester formed between etofenamate and linoleic acid. []* Relevance: Similar to other fatty acid esters of etofenamate, this compound signifies a distinct metabolic pathway leading to increased lipophilicity. []
11. Etofenamate stearate* Compound Description: Etofenamate stearate is an ester formed between etofenamate and stearic acid. []* Relevance: This metabolite falls under the category of etofenamate fatty acid esters, further highlighting this unusual metabolic route. []
12. Etofenamate palmitoleate* Compound Description: Etofenamate palmitoleate is an ester formed between etofenamate and palmitoleic acid. []* Relevance: This finding contributes to the understanding of the diverse range of fatty acid conjugates that etofenamate can form during metabolism. []
13. Etofenamate myristate* Compound Description: Etofenamate myristate is an ester formed between etofenamate and myristic acid. []* Relevance: This metabolite adds to the growing list of identified etofenamate fatty acid esters, emphasizing this pathway's significance in etofenamate metabolism. []
14. Etofenamate laurate* Compound Description: Etofenamate laurate is an ester formed between etofenamate and lauric acid. []* Relevance: As with the other fatty acid esters, the discovery of etofenamate laurate emphasizes the novel metabolic route of etofenamate involving conjugation with fatty acids, leading to highly lipophilic metabolites. []
Diclofenac epolamine
Compound Description: Diclofenac epolamine is the epolamine salt of diclofenac, another NSAID. It is commonly used in topical formulations for musculoskeletal pain relief. []
Relevance: Diclofenac epolamine serves as a comparator drug in studies evaluating the pharmacokinetics and transdermal delivery of NSAIDs. When administered via dermal patches, diclofenac epolamine shows lower bioavailability compared to etofenamate. []
16. Indomethacin* Compound Description: Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) of the indol acetic acid derivative class. [] It is known for its effectiveness in treating pain and inflammation but can cause gastrointestinal side effects with long-term use. Relevance:* Indomethacin frequently serves as a benchmark for comparing the efficacy of etofenamate in both topical and oral formulations. Studies indicate that etofenamate demonstrates comparable potency to indomethacin in various experimental models. []
Ketoprofen
Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class. [, ] Similar to other NSAIDs, it is used to alleviate pain and reduce inflammation, often prescribed for conditions like osteoarthritis and musculoskeletal injuries.
Relevance: Ketoprofen is frequently included in comparative clinical trials to assess the effectiveness of etofenamate in treating musculoskeletal disorders. Studies suggest that etofenamate exhibits comparable or even superior efficacy to ketoprofen in certain scenarios. [, ]
Ketorolac
Compound Description: Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrolo-pyrrole group. [] Known for its strong analgesic effects, it's commonly used for short-term pain management, particularly after surgery.
Relevance: Ketorolac is often used as an active comparator in studies evaluating the efficacy of etofenamate for pain relief. Clinical trials suggest that while both drugs effectively reduce pain associated with conditions like ankle sprains, ketorolac might demonstrate faster pain relief in some instances. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Porcupine Inhibitor ETC-1922159 is an orally bioavailable inhibitor of the membrane-bound O-acyltransferase (MBOAT) porcupine (PORCN), with potential antineoplastic activity. Upon oral administration, ETC-1922159 binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational palmitoylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers.
Etelcalcetide is an oligopeptide. Etelcalcetide is a calcimimetic drug for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. Etelcalcetide was approved (trade name Parsabiv) for the treatment of secondary hyperparathyroidism (HPT) in adult patients with chronic kidney disease (CKD) on hemodialysis in February, 2017. Etelcalcetide is a Calcium-sensing Receptor Agonist. The mechanism of action of etelcalcetide is as an Increased Calcium-sensing Receptor Sensitivity. Etelcalcetide is a calcimimetic and calcium-sensing receptor (CaSR) agonist composed of a synthetic peptide comprised of seven D-amino acids that can be used to treat secondary hyperparathyroidism (sHPT) in hemodialysis patients with chronic kidney disease (CKD). Upon intravenous administration, etelcalcetide mimics calcium and allosterically binds to and activates the CaSR expressed by the parathyroid gland. This suppresses the synthesis and secretion of parathyroid hormone (PTH), thereby reducing PTH levels and lowering serum calcium and phosphorus levels. Elevated PTH is often observed in patients with CKD and is associated with dysregulated calcium-phosphate homeostasis. See also: Etelcalcetide Hydrochloride (active moiety of).
Tinodasertib is a selective mitogen-activated protein kinase (MAPK)-interacting protein kinase (MNK) types 1/2 inhibitor with potential antineoplastic activity. Upon administration, tinodasertib may inhibit MNK1/2-dependent phosphorylation of eukaryotic initiation factor 4E (eIF4E) and interfere with its role in mRNA translation. eIF4E is an oncoprotein that must be phosphorylated before it can promote the proliferation and progression of tumor cells. MNKs are a family of serine/threonine kinases that have been implicated in oncogenic transformation and tumor progression.